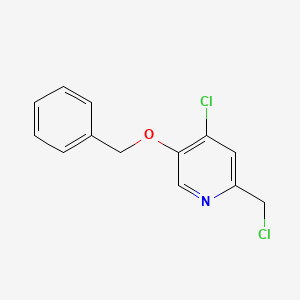

5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine

概要

説明

5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with benzyloxy, chloro, and chloromethyl groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine typically involves the chlorination of 5-(benzyloxy)pyridine followed by the introduction of the chloromethyl group. One common method involves the following steps:

Chlorination of 5-(benzyloxy)pyridine: This step involves the reaction of 5-(benzyloxy)pyridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under reflux conditions to introduce the chloro group at the 4-position.

Introduction of the chloromethyl group: The chlorinated intermediate is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

化学反応の分析

Types of Reactions

5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The chloro groups can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines can be used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products Formed

Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.

Oxidation: Benzoic acid derivatives.

Reduction: Hydrogenated pyridine derivatives.

科学的研究の応用

Medicinal Chemistry

5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it a candidate for developing therapeutics.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, a study demonstrated that it significantly inhibited COX-2 enzyme activity in a dose-dependent manner, indicating potential applications in treating inflammatory diseases.

- Antiparasitic Activity : Research has indicated that this compound exhibits efficacy against Trypanosoma brucei rhodesiense, with treated samples showing a notable reduction in parasite load compared to controls.

Materials Science

In materials science, this compound can be utilized to synthesize advanced materials with specific electronic or optical properties. The presence of both chloro and chloromethyl groups enhances the compound's reactivity, allowing for diverse chemical transformations that are valuable in developing new materials.

Biological Research

This compound is also employed as a probe or ligand in biochemical assays to study enzyme activity or receptor binding. Its ability to form covalent bonds with nucleophilic sites on proteins facilitates the investigation of various biological processes.

Study on COX-2 Enzyme Activity

A study investigated the effects of this compound on COX-2 enzyme activity. The results indicated significant inhibition of COX-2 expression, supporting its potential use in anti-inflammatory therapies.

Antiparasitic Evaluation

Another research effort assessed the compound's efficacy against T. b. rhodesiense, revealing a significant reduction in parasite load among treated samples compared to untreated controls. This suggests promising applications for antiparasitic drug development.

作用機序

The mechanism of action of 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary depending on the specific derivative or application.

類似化合物との比較

Similar Compounds

5-(Benzyloxy)-2-(chloromethyl)-4-pyridinol: This compound has a hydroxyl group instead of a chloro group at the 4-position.

5-(Benzyloxy)-4-chloro-2-methylpyridine: This compound has a methyl group instead of a chloromethyl group at the 2-position.

Uniqueness

5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine is unique due to the presence of both chloro and chloromethyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a versatile intermediate for the synthesis of various functionalized pyridine derivatives.

生物活性

5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine (CAS No. 62811-98-7) is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including its biochemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by a molecular formula of C₁₃H₁₁Cl₂NO and a melting point range of 82-84 °C. The synthesis typically involves chlorination of 5-(benzyloxy)pyridine followed by the introduction of the chloromethyl group through reactions with formaldehyde and hydrochloric acid .

Synthetic Route Overview

| Step | Reaction Description |

|---|---|

| 1 | Chlorination of 5-(benzyloxy)pyridine using thionyl chloride or phosphorus pentachloride. |

| 2 | Introduction of the chloromethyl group via reaction with formaldehyde and HCl. |

The biological activity of this compound is largely attributed to its interactions with various biological targets, including enzymes and receptors. Its mechanism may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell signaling.

- Receptor Binding : It acts as a ligand in biochemical assays, allowing researchers to study enzyme activity or receptor interactions .

Anti-inflammatory Properties

Research indicates that derivatives similar to this compound exhibit significant anti-inflammatory activity. For instance, compounds with chloromethyl groups have shown enhanced inhibition of cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses. The IC₅₀ values for COX-2 inhibition have been reported as low as 0.04 μmol, indicating potent activity .

Cytotoxicity and Antiparasitic Activity

In vitro studies have evaluated the cytotoxic effects of this compound against various pathogens. For example, it has been tested against protozoan species such as Trypanosoma cruzi and Leishmania donovani, demonstrating promising results in reducing pathogen viability while maintaining low toxicity to mammalian cells .

Case Studies

- Study on Enzyme Activity : A study investigated the effects of this compound on COX-2 enzyme activity. The results showed that this compound significantly inhibited COX-2 expression in a dose-dependent manner, supporting its potential use in treating inflammatory diseases.

- Antiparasitic Evaluation : Another study assessed the compound's efficacy against T. b. rhodesiense, revealing a notable reduction in parasite load in treated samples compared to controls. This suggests potential applications in developing antiparasitic therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A plausible route starts with 4-chloro-2-(chloromethyl)pyridine derivatives (e.g., via nucleophilic substitution at the chloromethyl group) followed by benzyloxy group introduction at position 5 using a benzyl halide under basic conditions (e.g., NaH in DMF) . Optimization includes temperature control (0–25°C) to minimize side reactions and using anhydrous solvents to enhance regioselectivity. Yield improvements may involve catalytic Pd coupling for benzylation .

Q. How should researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substituent positions (e.g., benzyloxy protons at δ 4.5–5.0 ppm, aromatic protons at δ 6.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHClNO: calc. 282.02, observed 282.01) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%); mobile phases like acetonitrile/water (70:30) resolve impurities .

Advanced Research Questions

Q. What are the challenges in regioselective functionalization of the pyridine ring during synthesis, and how can computational chemistry aid in predicting reaction pathways?

- Methodological Answer : Regioselectivity challenges arise from competing substitution sites (e.g., chloro vs. chloromethyl groups). Density Functional Theory (DFT) calculations predict reactive sites by analyzing electron density maps and Fukui indices . For example, chloromethyl groups are more electrophilic, favoring SN2 reactions, while chloro substituents require harsher conditions (e.g., Pd-catalyzed coupling) . Software like Gaussian or ORCA can model transition states to optimize reaction conditions .

Q. How does the compound's electronic configuration influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing benzyloxy and chloro groups deactivate the pyridine ring, reducing oxidative addition efficiency in Pd-catalyzed reactions. To enhance reactivity:

- Use electron-rich ligands (e.g., SPhos) to stabilize Pd intermediates.

- Activate the chloromethyl group via in situ conversion to a boronate ester for Suzuki coupling .

- Kinetic studies (e.g., monitoring by P NMR) identify rate-limiting steps .

Q. What are the key safety protocols for handling chloromethyl groups in pyridine derivatives to prevent undesired side reactions?

- Methodological Answer :

- Controlled Environment : Use gloveboxes or fume hoods to avoid moisture (hydrolysis to hydroxymethyl derivatives) .

- Stabilizers : Add radical inhibitors (e.g., BHT) to prevent polymerization of chloromethyl groups.

- Waste Management : Segregate halogenated waste for incineration to avoid environmental release .

Q. What strategies are employed to evaluate the bioactivity of this compound against enzyme targets, and how can SAR studies be designed?

- Methodological Answer :

- Enzyme Assays : Screen against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinase inhibition) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with variations in:

- Benzyloxy group (e.g., substituted benzyl or removal for hydrophilicity).

- Chloromethyl replacement (e.g., trifluoromethyl for enhanced metabolic stability).

- Computational Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., PDE4B) .

特性

IUPAC Name |

4-chloro-2-(chloromethyl)-5-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c14-7-11-6-12(15)13(8-16-11)17-9-10-4-2-1-3-5-10/h1-6,8H,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZQPUHZXRZWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(N=C2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670612 | |

| Record name | 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62811-98-7 | |

| Record name | 5-(Benzyloxy)-4-chloro-2-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。